Cas no 1700-37-4 (3-(benzyloxy)benzaldehyde)

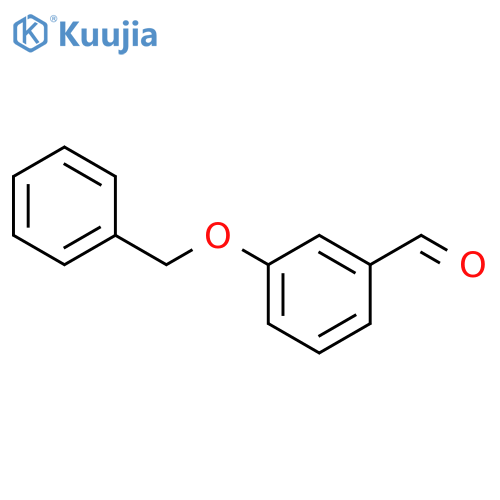

3-(benzyloxy)benzaldehyde structure

商品名:3-(benzyloxy)benzaldehyde

3-(benzyloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Benzyloxybenzaldehyde

- 3-(Benzyloxy)benzaldehyde

- 3-phenylmethoxybenzaldehyde

- Benzaldehyde,m-(benzyloxy)- (6CI,7CI,8CI)

- 3-(Phenylmethoxy)benzaldehyde

- 3-[(Phenylmethyl)oxy]benzaldehyde

- NSC 17152

- m-Benzyloxybenzaldehyde

- ASISCHEM N42207

- 3-Benzyloxybenzaldeh

- Benzaldehyde, m-(benzyloxy)-

- Benzaldehyde, 3-(phenylmethoxy)-

- AKOS BBS-00003155

- 3-Benzyloxybenzaldehyde98%

- 3-Benzyloxybenzaldehyde 98%

- 3-Benzyloxy-benzaldehyde

- K1S6OB2GNN

- JAICGBJIBWDEIZ-UHFFFAOYSA-N

- NSC17152

- MP Benzaldehyde resin

- PubChem13128

- Benzyl 3-formylphenyl ether

- 3-(Benzyl-Oxy)B

- UNII-K1S6OB2GNN

- AB00324

- EN300-15523

- NSC-17152

- FT-0615102

- AM10785

- DTXSID30168783

- AKOS000120403

- BP-12092

- F1997-0011

- BB 0217901

- SCHEMBL314161

- B2400

- 3-Benzyloxybenzaldehyde, 98%

- CS-W015008

- NS00025578

- EINECS 216-932-8

- Z26383730

- 3-(benzyloxy)benzaldehyde pound>>m-Benzyloxybenzaldehyde pound>>Benzaldehyde, 3-(phenylmethoxy)-

- CHEMBL300575

- SY007532

- MFCD00003367

- AB6262

- J-511764

- 1700-37-4

- STR06307

- BCP21831

- DTXCID5091274

- ALBB-019729

- DB-028370

- BBL023099

- STK200417

- 3-(benzyloxy)benzaldehyde

-

- MDL: MFCD00003367

- インチ: 1S/C14H12O2/c15-10-13-7-4-8-14(9-13)16-11-12-5-2-1-3-6-12/h1-10H,11H2

- InChIKey: JAICGBJIBWDEIZ-UHFFFAOYSA-N

- ほほえんだ: O(C1=C([H])C([H])=C([H])C(C([H])=O)=C1[H])C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 1956589

計算された属性

- せいみつぶんしりょう: 212.08373g/mol

- ひょうめんでんか: 0

- XLogP3: 3.3

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 回転可能化学結合数: 4

- どういたいしつりょう: 212.08373g/mol

- 単一同位体質量: 212.08373g/mol

- 水素結合トポロジー分子極性表面積: 26.3Ų

- 重原子数: 16

- 複雑さ: 209

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 固体。

- 密度みつど: 1.1035 (rough estimate)

- ゆうかいてん: 57°C(lit.)

- ふってん: 180°C 0,08mm

- フラッシュポイント: 180°C/0.08mm

- 屈折率: 1.6000 (estimate)

- すいようせい: Soluble in water 38.87 mg/L @ 25°C.

- PSA: 26.30000

- LogP: 3.07810

- かんど: Air Sensitive

- ようかいせい: 未確定

3-(benzyloxy)benzaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S24/25

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

- リスク用語:R20/21/22

- 危険レベル:IRRITANT

3-(benzyloxy)benzaldehyde 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

3-(benzyloxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001745-25g |

3-(benzyloxy)benzaldehyde |

1700-37-4 | 98% | 25g |

¥153 | 2024-05-25 | |

| Enamine | EN300-15523-0.25g |

3-(benzyloxy)benzaldehyde |

1700-37-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-15523-0.1g |

3-(benzyloxy)benzaldehyde |

1700-37-4 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ0478-25G |

3-(benzyloxy)benzaldehyde |

1700-37-4 | 95% | 25g |

¥ 303.00 | 2023-04-14 | |

| Alichem | A014006112-500mg |

3-(Benzyloxy)benzaldehyde |

1700-37-4 | 95% | 500mg |

839.45 USD | 2021-06-21 | |

| Fluorochem | 079688-5g |

3-Benzyloxybenzaldehyde |

1700-37-4 | 95% | 5g |

£12.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1199459-200g |

3-Benzyloxybenzaldehyde |

1700-37-4 | 97% | 200g |

$540 | 2024-06-05 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001745-1g |

3-(benzyloxy)benzaldehyde |

1700-37-4 | 98% | 1g |

¥35 | 2024-05-25 | |

| abcr | AB131680-25 g |

3-Benzyloxybenzaldehyde, 98%; . |

1700-37-4 | 98% | 25g |

€90.80 | 2023-05-10 | |

| TRC | B285460-5g |

3-Benzyloxybenzaldehyde |

1700-37-4 | 5g |

$ 92.00 | 2023-04-18 |

3-(benzyloxy)benzaldehyde 関連文献

-

Jin-Shuai Lan,Tong Zhang,Yun Liu,Yong Zhang,Jian-wei Hou,Sai-Sai Xie,Jing Yang,Yue Ding,Zhen-zhen Cai Med. Chem. Commun. 2017 8 471

-

Siyuan Sun,Pavel Nagorny Chem. Commun. 2020 56 8432

-

Pedro Merino,Loredana Maiuolo,Ignacio Delso,Vincenzo Algieri,Antonio De Nino,Tomas Tejero RSC Adv. 2017 7 10947

-

D. H. R. Barton,G. Hewitt,P. G. Sammes J. Chem. Soc. C 1969 16

-

5. 981. Chelate systems. Part IIB. L. Shaw,T. H. Simpson J. Chem. Soc. 1952 5027

1700-37-4 (3-(benzyloxy)benzaldehyde) 関連製品

- 4397-53-9(4-(benzyloxy)benzaldehyde)

- 101093-56-5(4-(benzyloxy)-2-methylbenzaldehyde)

- 14615-72-6(3,5-Dibenzyloxybenzaldehyde)

- 6346-05-0(3-(benzyloxy)-4-methoxybenzaldehyde)

- 5447-02-9(3,4-Dibenzyloxybenzaldehyde)

- 2426-87-1(4-(benzyloxy)-3-methoxybenzaldehyde)

- 621-51-2(3-Ethoxybenzoic acid)

- 4049-39-2(4-Benzyloxy-3-hydroxybenzaldehyde)

- 104508-27-2(3-(phenoxymethyl)benzaldehyde)

- 1486-51-7(4-Benzyloxybenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1700-37-4)3-(benzyloxy)benzaldehyde

清らかである:99%

はかる:500g

価格 ($):382.0